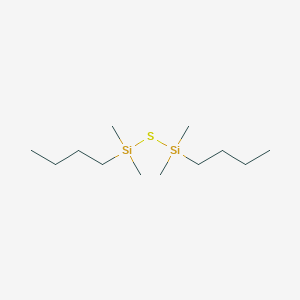
Diethyl 2-hydroxybutylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-hydroxybutylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-hydroxybutylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite reacts with the carbonyl compound to form the desired phosphonate.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. For example, cyanobacteria such as Arthrospira maxima, Nostoc cf. muscorum, and Nodularia sphaerocarpa have been used for the enantioselective bioreduction of diethyl esters of oxophosphonic acids . These biocatalysts offer high selectivity and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxybutylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
Diethyl 2-hydroxybutylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-hydroxybutylphosphonate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the natural substrate of the enzyme, thereby blocking its activity. This mechanism is similar to that of other phosphonate-based inhibitors used in medicine .
Comparison with Similar Compounds
Diethyl 2-hydroxybutylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-oxo-2-phenylethylphosphonate: This compound has a phenyl group instead of a butyl group, which affects its reactivity and applications.
Diethyl 2-oxopropylphosphonate: This compound has a shorter carbon chain, which influences its chemical properties and uses.
Properties
CAS No. |
72019-12-6 |
|---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
1-diethoxyphosphorylbutan-2-ol |
InChI |
InChI=1S/C8H19O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
HHDWGFBRTJYZKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CP(=O)(OCC)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)




![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)


![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)


![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
